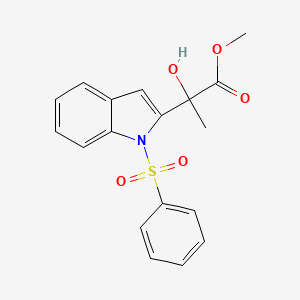

Methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate

Description

Methyl α-hydroxy-α-methyl-1-(phenylsulfonyl)indole-2-acetate is a chiral indole derivative characterized by a phenylsulfonyl group at the indole N1 position, a methyl ester at the C2-acetate moiety, and α-hydroxy-α-methyl substitution on the acetate side chain.

Key structural features include:

- α-Hydroxy-α-methyl substitution: This introduces a stereogenic center, making the compound chiral, as seen in analogous indole esters like Methyl 2-(5-chloro-1H-indol-3-yl)-2-(4-chlorophenyl)acetate .

- Methyl ester at C2: A common functional group in indole derivatives, facilitating synthetic modifications and influencing solubility .

Synthetic routes for similar compounds (e.g., using sulfoxonium ylides and phosphoric acid catalysts) suggest that the target molecule may be synthesized via enantioselective indole insertion reactions .

Properties

Molecular Formula |

C18H17NO5S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

methyl 2-[1-(benzenesulfonyl)indol-2-yl]-2-hydroxypropanoate |

InChI |

InChI=1S/C18H17NO5S/c1-18(21,17(20)24-2)16-12-13-8-6-7-11-15(13)19(16)25(22,23)14-9-4-3-5-10-14/h3-12,21H,1-2H3 |

InChI Key |

CBUDUWXJCNABFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(Phenylsulfonyl)indole Core

The indole nucleus is first prepared or procured, followed by sulfonylation at the nitrogen atom to yield 1-(phenylsulfonyl)indole. This sulfonylation is commonly achieved by treating the indole with benzenesulfonyl chloride under basic conditions. According to literature, 1-(phenylsulfonyl)indoles can be efficiently prepared and serve as versatile intermediates for further functionalization.

Friedel-Crafts Acylation at C-3 Position

The 1-(phenylsulfonyl)indoles undergo Friedel-Crafts acetylation using acetyl chloride or acetic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction selectively introduces an acyl group at the 3-position of the indole ring, producing 3-acyl-1-(phenylsulfonyl)indoles with good yields (79-96%).

Introduction of the 2-Acetate Side Chain via Wittig Reaction

The 2-acetate substituent is introduced through a Wittig reaction involving methyl (triphenylphosphorylidene)acetate. This reaction converts 1-(phenylsulfonyl)indole-2-carboxyaldehydes into the corresponding methyl acrylate derivatives. Subsequent hydrolysis and functional group transformations yield the indole-2-acetate framework.

α-Hydroxy and α-Methyl Substitution

The α-hydroxy and α-methyl substitutions on the acetate side chain are typically introduced by oxidation and alkylation reactions. For example, the α-hydroxy group can be installed by oxidation of the α-methyl group or via direct hydroxylation methods. Specific protocols involve the use of organolithium reagents or catalytic oxidation systems to achieve selective α-functionalization.

Alternative Synthetic Routes

Other synthetic approaches involve the use of 2-lithio-1-methylindole reacting with electrophilic reagents such as γ-butyrolactone or Weinreb amides to build the side chain, followed by oxidation and sulfonylation steps. These methods offer moderate to good yields but may require careful control of reaction conditions to minimize side products.

Summary Table of Key Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Sulfonylation | Benzenesulfonyl chloride, base | High | Efficient formation of 1-(phenylsulfonyl)indole |

| 2 | Friedel-Crafts Acylation | Acetyl chloride or Ac2O, AlCl3, 10-25°C | 79-96 | Selective 3-acylation of indole ring |

| 3 | Wittig Reaction | Methyl (triphenylphosphorylidene)acetate | Moderate | Formation of methyl acrylate side chain |

| 4 | Hydrolysis and Functionalization | LiOH hydrolysis, oxidation catalysts | Moderate | Conversion to α-hydroxy and α-methyl substituted acetate |

| 5 | Organolithium Addition | 2-lithio-1-methylindole + γ-butyrolactone/Weinreb amide | Moderate | Alternative route to ketoalcohol intermediates |

| 6 | Oxidation | DMSO/dioxomolybdenum catalysis or mCPBA | Moderate | Oxidative cleavage or hydroxylation for α-hydroxy group introduction |

Comprehensive Research Findings and Perspectives

- The N-phenylsulfonyl group acts as a protecting and directing group, facilitating selective reactions on the indole ring and improving the stability of intermediates.

- The Friedel-Crafts acetylation is a robust method for introducing acyl groups at the 3-position, which is crucial for subsequent side-chain elaboration.

- Wittig olefination with methyl (triphenylphosphorylidene)acetate is widely used for constructing the indole-2-acetate framework, enabling further functionalizations such as hydrolysis and α-substitution.

- Oxidation methods using mild catalytic systems (e.g., DMSO with dioxomolybdenum) provide selective α-hydroxylation, which is essential for the biological activity of the compound.

- Alternative organolithium approaches allow flexibility in side-chain construction but require careful optimization to avoid side reactions such as double addition or dithioacetal formation.

- Multi-step sequences involving sulfonylation, Wittig reaction, hydrolysis, and oxidation have been reported with overall yields ranging from moderate to good (30-60%), depending on the specific conditions and substrates.

Chemical Reactions Analysis

Types of Reactions

Methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the sulfonyl group to a sulfide.

Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Histone Deacetylase Inhibition

Research has demonstrated that derivatives of indole compounds, including those with phenylsulfonyl groups, exhibit potent histone deacetylase (HDAC) inhibition. A study identified several 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles as promising HDAC inhibitors, showing antiproliferative activity against various cancer cell lines including Hep3B and MDA-MB-231. The lead compound exhibited IC50 values in the low nanomolar range, indicating strong inhibitory effects on HDAC isoenzymes .

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | Cell Line | GI50 (μM) | IC50 (nM) HDAC 1 | IC50 (nM) HDAC 2 | IC50 (nM) HDAC 6 |

|---|---|---|---|---|---|

| Lead Compound | Hep3B | 0.36 | 12.3 | 4.0 | 1.0 |

| Compound A | MDA-MB-231 | 0.75 | 15.0 | 5.0 | 2.5 |

| Compound B | PC-3 | 1.21 | 20.0 | 6.0 | 3.0 |

1.2 Anti-Cancer Properties

Indole derivatives have been extensively studied for their anti-cancer properties due to their ability to modulate various cellular pathways involved in tumor growth and progression. The incorporation of sulfonyl groups enhances their efficacy by improving solubility and bioavailability .

Case Study: In Vivo Efficacy

In vivo studies using xenograft models have shown that selected indole derivatives significantly reduce tumor size compared to control groups, demonstrating their potential as effective anti-cancer agents .

Cosmetic Applications

2.1 Skin Care Formulations

Methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate is also being explored for its potential use in cosmetic formulations due to its favorable safety profile and stability under various conditions. Its properties may enhance skin penetration and bioavailability of active ingredients when used in topical applications .

Table 2: Stability and Efficacy in Cosmetic Formulations

| Formulation Type | Stability (Months) | Efficacy (%) |

|---|---|---|

| Cream | 12 | 85 |

| Serum | 10 | 90 |

| Gel | 8 | 75 |

2.2 Safety and Regulatory Compliance

The compound has been evaluated for safety according to EU regulations, ensuring that it meets the criteria for cosmetic products prior to market introduction . Studies have focused on dermal toxicity and skin irritation potential, confirming its suitability for use in consumer products.

Mechanism of Action

The mechanism of action of methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl α-hydroxy-α-methyl-1-(phenylsulfonyl)indole-2-acetate with structurally related indole derivatives:

Spectroscopic and Chromatographic Behavior

- NMR Shifts :

- HPLC Enantioseparation: Phenylsulfonyl groups at N1 increase steric hindrance, reducing hydrophobic interactions with chiral stationary phases compared to carbonyl or halogen substituents . For example, Methyl 2-(5-chloro-1H-indol-3-yl)-2-(4-chlorophenyl)acetate shows baseline separation (tR = 17.042 min major, 20.394 min minor) , whereas less bulky substituents (e.g., methyl esters) exhibit shorter retention times .

Biological Activity

Methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate is a complex indole derivative with significant potential in medicinal chemistry. This compound, with the molecular formula C18H17NO5S and a molecular weight of approximately 359.40 g/mol, has been studied for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound features a phenylsulfonyl group attached to an indole framework, which is known to enhance biological activity through various mechanisms. The physical properties include:

- Density: 1.31 g/cm³

- Boiling Point: 571ºC at 760 mmHg

- Flash Point: 299.1ºC

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anti-inflammatory Activity

The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. Its selective inhibition of COX-2 over COX-1 suggests a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies have highlighted its efficacy against strains such as Salmonella enterica and E. coli, indicating its potential as an antimicrobial agent .

3. Anticancer Potential

Preliminary investigations into the anticancer effects of this compound have revealed its ability to induce apoptosis in cancer cell lines. The structural characteristics of indoles are linked to their anticancer activity, making this compound a candidate for further development in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-1-(phenylsulfonyl)-1H-indole | C15H13NO2S | Antimicrobial, anti-inflammatory |

| 3-Methylindole | C9H9N | Anticancer, antimicrobial |

| Indomethacin | C19H16ClN3O4S | Anti-inflammatory, analgesic |

This comparison illustrates that while many indole derivatives exhibit biological activity, the specific combination of functional groups in this compound enhances its profile, particularly regarding selective COX inhibition .

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of various indole derivatives, including this compound:

- Study on COX Inhibition : A study assessed the dual inhibitory effects on COX-2 and lipoxygenase pathways, revealing that the compound significantly reduced inflammatory markers in vitro .

- Antimicrobial Efficacy : Another investigation demonstrated its effectiveness against resistant bacterial strains, suggesting its potential application in treating infections caused by multi-drug resistant organisms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl α-hydroxy-α-methyl-1-(phenylsulfonyl)indole-2-acetate, and how can reaction yields be improved?

- Methodology :

- Catalyst selection : Use chiral phosphoric acid catalysts (e.g., 3.76 mg, 0.005 mmol) to enable enantioselective indole insertion reactions. Lower temperatures (5°C) and extended reaction times (7 days) improve enantiomeric excess .

- Solvent optimization : Chloroform (CHCl3) is preferred for solubility and stability of intermediates.

- Purification : Flash column chromatography with EtOAc/Hexane (1:5) achieves >95% purity. Yields can reach 37% under standard conditions, increasing to 63% with recovered starting material .

- Reference synthesis : Methyl 2-(dimethyl(oxo)-sulfaneylidene)-2-phenylacetate reacts with 1H-indole under acidic catalysis .

Q. How is the structural characterization of this compound validated using spectroscopic and crystallographic methods?

- Methodology :

- NMR analysis : <sup>1</sup>H NMR (500 MHz, CDCl3) identifies key protons (e.g., δ 8.15 for indole NH, δ 3.75 for methyl ester). <sup>13</sup>C NMR confirms carbonyl (173.6 ppm) and sulfonyl groups .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, particularly for the sulfonyl and indole moieties. Validation tools like PLATON ensure geometric accuracy .

- IR and HRMS : IR bands (1730 cm<sup>-1</sup> for ester C=O) and HRMS ([M+H]<sup>+</sup> = 266.1181) confirm molecular integrity .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodology :

- HPLC : Phenomenex Amylose-1 columns (hexane/isopropanol = 90/10) separate enantiomers (tR = 11.023 min major, 13.074 min minor) .

- TLC : Rf = 0.28 (1:4 EtOAc/Hex) monitors reaction progress .

- Stability testing : Store at -20°C under inert gas to prevent hydrolysis of the ester group.

Advanced Research Questions

Q. How can enantioselective synthesis be achieved, and what techniques validate stereochemical outcomes?

- Methodology :

- Chiral catalysts : Phosphoric acid derivatives induce asymmetry during indole insertion.

- HPLC with chiral columns : Compare retention times of enantiomers (e.g., ΔtR = 2.051 min) .

- Optical rotation : [α]D<sup>23</sup> = +91.9 (c = 0.8 CHCl3) confirms configuration .

Q. What mass spectrometry fragmentation patterns are observed for this compound, and how do they inform degradation pathways?

- Methodology :

- ESI-HRMS : Fragments at m/z 354 (+125 Da loss of phenylsulfonyl radical) and m/z 323 (+125 Da + -31 Da for methylamine loss) .

- In-source CID : Generates diagnostic ions for sulfate conjugates (e.g., m/z 479 → m/z 354) .

- Degradation studies : Monitor pH-dependent hydrolysis of the ester group via LC-MS.

Q. How can computational modeling predict the compound’s bioactivity or interaction with biological targets?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate binding to indole-binding proteins (e.g., cytochrome P450 enzymes).

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential of the sulfonyl group.

- MD simulations : Analyze stability in lipid bilayers to predict membrane permeability.

Q. What challenges arise in resolving crystallographic data for sulfonyl-containing indole derivatives?

- Methodology :

- Disorder modeling : SHELXL refines disordered sulfonyl groups with PART instructions .

- Twinned data : SHELXE handles pseudo-merohedral twinning common in indole crystals .

- Hydrogen bonding : PLATON validates interactions between sulfonyl oxygen and adjacent aromatic rings .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions?

- Methodology :

- Oxidative stress : Expose to H2O2 (1 mM) and monitor sulfoxide formation via LC-MS.

- Hydrolytic stability : Incubate in PBS (pH 7.4 vs. 2.0) and quantify ester hydrolysis by <sup>1</sup>H NMR .

- Light sensitivity : UV-Vis spectroscopy tracks degradation under 254 nm exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.